molecular formula C6H6O3 B12802217 6-Hydroxy-4-methyl-2H-pyran-2-one CAS No. 67116-20-5

6-Hydroxy-4-methyl-2H-pyran-2-one

Cat. No.: B12802217
CAS No.: 67116-20-5
M. Wt: 126.11 g/mol
InChI Key: SXMCIBLZPVNTGO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of malonyl-CoA with acetyl-CoA in the presence of 2-pyrone synthase enzyme leads to the formation of this compound . Another method involves the treatment of dehydroacetic acid with sulfuric acid at 135°C, followed by crystallization in cold water .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches. Microbial synthesis using hosts like Escherichia coli and Saccharomyces cerevisiae has been explored, with the latter producing higher yields . These methods leverage the enzymatic catalysis of acetyl-CoA and malonyl-CoA to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include aromatic aldehydes, urea, and catalytic amounts of hydrochloric acid. For example, the Biginelli reaction involves the condensation of this compound with aromatic aldehydes and urea under thermal or microwave activation .

Major Products Formed

The major products formed from these reactions include 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones and arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones) .

Mechanism of Action

The mechanism of action of 6-Hydroxy-4-methyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. The compound’s structure allows it to act as a cyclic keto ester, participating in reactions that modify its functional groups. This versatility enables it to interact with different enzymes and receptors, leading to its diverse bioactivity .

Comparison with Similar Compounds

6-Hydroxy-4-methyl-2H-pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its significant bioactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

67116-20-5

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

IUPAC Name

6-hydroxy-4-methylpyran-2-one

InChI

InChI=1S/C6H6O3/c1-4-2-5(7)9-6(8)3-4/h2-3,7H,1H3

InChI Key

SXMCIBLZPVNTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC(=C1)O

Origin of Product

United States

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